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Compound of Interest

Compound Name: 4-Pyridinesulfonic acid, 1-oxide

Cat. No.: B184006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characteristics of 4-

pyridinesulfonic acid 1-oxide with relevant analogues. Due to the limited availability of

experimental data for the target compound, this guide utilizes predicted spectroscopic data and

compares it against experimental data of structurally similar molecules to validate its structure.

This approach allows for a robust structural elucidation based on the well-understood

spectroscopic shifts and patterns of related functional groups.

Executive Summary
The structural validation of 4-pyridinesulfonic acid 1-oxide is achieved through a multi-

technique spectroscopic approach. This guide outlines the expected data from Infrared (IR)

Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass

Spectrometry (MS). By comparing the predicted data for 4-pyridinesulfonic acid 1-oxide with

the experimental data from key analogues—4-pyridinesulfonic acid, pyridine N-oxide, and 2-

pyridinesulfonic acid—we can confidently assign the key structural features of the target

molecule. The presence of the N-oxide and sulfonic acid functionalities imparts distinct and

predictable characteristics to the spectroscopic signatures.

Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-pyridinesulfonic acid 1-

oxide and the experimental data for its structural analogues.
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¹H NMR Data (Predicted vs. Experimental)
Compound

H-2, H-6 Chemical
Shift (δ, ppm)

H-3, H-5 Chemical
Shift (δ, ppm)

Solvent

4-Pyridinesulfonic acid

1-oxide (Predicted)
~8.3-8.5 ~7.9-8.1 DMSO-d₆

Pyridine N-oxide[1] 8.25-8.27 7.35-7.37 CDCl₃

4-Methylpyridine N-

oxide[1]
8.13 7.12 CDCl₃

2-Pyridinesulfonic

acid[2]

8.0-8.2 (H-3), 8.5-8.7

(H-6)
7.5-7.7 (H-4, H-5) D₂O

Note: Predicted values for 4-pyridinesulfonic acid 1-oxide are estimations based on standard

NMR prediction software and may vary slightly from experimental values.

¹³C NMR Data (Predicted vs. Experimental)

Compound
C-2, C-6
Chemical Shift
(δ, ppm)

C-3, C-5
Chemical Shift
(δ, ppm)

C-4 Chemical
Shift (δ, ppm)

Solvent

4-

Pyridinesulfonic

acid 1-oxide

(Predicted)

~140-142 ~127-129 ~150-152 DMSO-d₆

Pyridine N-

oxide[1]
138.5 125.3, 125.5 138.5 CDCl₃

4-Methylpyridine

N-oxide[1]
138.0 126.6 138.4 CDCl₃

Pyridine[3][4] 150 124 136 -

Note: Predicted values for 4-pyridinesulfonic acid 1-oxide are estimations based on standard

NMR prediction software and may vary slightly from experimental values.
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Infrared (IR) Spectroscopy Data (Predicted vs.
Experimental)

Compound Key Vibrational Frequencies (cm⁻¹)

4-Pyridinesulfonic acid 1-oxide (Predicted)

S=O stretch: ~1250-1160, ~1060-1030N-O

stretch: ~1300-1200S-O stretch (S-OH): ~1000-

900O-H stretch: ~3000 (broad)

Aromatic Sulfonic Acids[5][6]
S=O stretch: ~1250-1160, ~1050-1000S-O

stretch (S-OH): ~900

Pyridine N-oxide N-O stretch: ~1265

Note: Predicted values for 4-pyridinesulfonic acid 1-oxide are estimations based on standard IR

prediction software.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the

structural validation of aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃) in a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64.

Relaxation delay: 1-5 seconds.
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Spectral width: -2 to 12 ppm.

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy:

Instrument: A 100 MHz or 125 MHz NMR spectrometer.

Parameters:

Pulse sequence: Proton-decoupled single-pulse experiment.

Number of scans: 1024-4096.

Relaxation delay: 2-5 seconds.

Spectral width: 0 to 200 ppm.

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phase-corrected, and

baseline-corrected. Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid (KBr pellet): 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide

(KBr) and pressed into a thin, transparent pellet.

Solid (ATR): A small amount of the solid sample is placed directly on the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Parameters:

Spectral range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Processing: The interferogram is Fourier transformed to produce the infrared spectrum. A

background spectrum is collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,

acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap).

Ionization Method: Electrospray Ionization (ESI) is typically used for polar molecules like 4-

pyridinesulfonic acid 1-oxide.

Parameters:

Mode: Positive or negative ion mode.

Mass range: 50-500 m/z.

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of

the parent ion and to identify characteristic fragmentation patterns. The exact mass is used

to determine the elemental composition. For 4-pyridinesulfonic acid 1-oxide (C₅H₅NO₄S), the

expected exact mass is approximately 175.0041.

Visualization of the Validation Workflow
The logical process for validating the structure of 4-pyridinesulfonic acid 1-oxide using the

discussed spectroscopic methods is illustrated below.
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Spectroscopic Validation Workflow for 4-Pyridinesulfonic Acid 1-Oxide
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Data Interpretation and Comparison

Structural Confirmation

Synthesis of
4-Pyridinesulfonic Acid 1-Oxide

IR Spectroscopy NMR Spectroscopy
(1H, 13C) Mass Spectrometry

Identify Functional Groups:
-SO3H, N-O

Determine Proton and Carbon
Environment and Connectivity

Determine Molecular Weight
and Formula

Compare with Predicted Data and
Spectra of Analogues

Structure Validated:
4-Pyridinesulfonic Acid 1-Oxide

Click to download full resolution via product page

Caption: Workflow for the spectroscopic validation of 4-pyridinesulfonic acid 1-oxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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